5-hydroxy-6-methyl-1H-pyrimidin-4-one

Catalog No.
S12417415
CAS No.
65765-96-0
M.F
C5H6N2O2
M. Wt
126.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-hydroxy-6-methyl-1H-pyrimidin-4-one

CAS Number

65765-96-0

Product Name

5-hydroxy-6-methyl-1H-pyrimidin-4-one

IUPAC Name

5-hydroxy-4-methyl-1H-pyrimidin-6-one

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

InChI

InChI=1S/C5H6N2O2/c1-3-4(8)5(9)7-2-6-3/h2,8H,1H3,(H,6,7,9)

InChI Key

NQOBJXHISBXBPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC=N1)O

5-Hydroxy-6-methyl-1H-pyrimidin-4-one, also known as 2-amino-5-hydroxy-6-methylpyrimidin-4(1H)-one, is a pyrimidine derivative characterized by its hydroxyl and amino functional groups. Its molecular formula is C5H7N3O2C_5H_7N_3O_2 with a molecular weight of approximately 141.13 g/mol. The compound features a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This structure imparts unique chemical properties that facilitate various

The chemical reactivity of 5-hydroxy-6-methyl-1H-pyrimidin-4-one is influenced by the functional groups attached to the pyrimidine ring. Common reactions include:

  • Substitution Reactions: The amino and hydroxyl groups can engage in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Condensation Reactions: The compound can undergo condensation with aldehydes or ketones, forming more complex structures.
  • Reduction Reactions: The carbonyl group can be reduced to alcohols or amines under appropriate conditions.

These reactions enable the synthesis of derivatives with enhanced biological activities or altered physical properties .

5-Hydroxy-6-methyl-1H-pyrimidin-4-one exhibits notable biological activities, including:

  • Antimicrobial Properties: It has shown efficacy against various bacterial strains, indicating potential use in antibiotic formulations.
  • Antiviral Activity: Some studies suggest that this compound may inhibit viral replication, making it a candidate for antiviral drug development.
  • Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its therapeutic potential .

Several synthesis methods have been reported for 5-hydroxy-6-methyl-1H-pyrimidin-4-one:

  • One-Pot Synthesis: A straightforward method involving the reaction of urea with malonic acid derivatives in the presence of a catalyst.
  • Multi-Step Synthesis: Involves initial formation of a substituted pyrimidine followed by hydroxylation and methylation steps to yield the final product.
  • Condensation Reactions: Utilizing amino acids or amines with carbonyl compounds under acidic or basic conditions can also lead to the formation of this pyrimidine derivative .

The compound finds utility in various fields:

  • Pharmaceuticals: As a precursor or active ingredient in drug formulations targeting infections or metabolic disorders.
  • Agriculture: Potential use as a plant growth regulator or pesticide due to its biological activity against pathogens.
  • Biochemistry: Employed as a biochemical probe in research to study enzyme kinetics and metabolic pathways .

Research into the interactions of 5-hydroxy-6-methyl-1H-pyrimidin-4-one has revealed:

  • Protein Binding: Studies indicate that it can bind to specific proteins, influencing their activity and stability.
  • Metabolic Pathways: Investigations into how this compound affects metabolic pathways have shown alterations in enzyme activity, particularly in nucleotide metabolism.

These interactions highlight its potential therapeutic roles and mechanisms of action .

Several compounds share structural similarities with 5-hydroxy-6-methyl-1H-pyrimidin-4-one. A comparison with these compounds underscores its uniqueness:

Compound NameMolecular FormulaKey Features
2-Amino-4-hydroxy-6-methylpyrimidineC5H7N3OContains an additional amino group at position 2
4(1H)-Pyrimidinone, 6-methylC5H6N2OLacks hydroxyl group at position 5
2-Amino-6-methylpyrimidin-4(3H)-oneC5H7N3OSimilar amino group but different positioning

The distinct positioning of functional groups in 5-hydroxy-6-methyl-1H-pyrimidin-4-one contributes to its unique reactivity and biological properties compared to these similar compounds .

Historical Evolution of Condensation-Based Synthesis Routes

The synthesis of 5-hydroxy-6-methyl-1H-pyrimidin-4-one is rooted in multicomponent condensation reactions, with the Biginelli reaction serving as a foundational methodology. First reported in 1891, the Biginelli reaction employs ethyl acetoacetate, urea, and an aldehyde under acidic conditions to yield 3,4-dihydropyrimidin-2(1H)-ones. While the classical Biginelli protocol primarily generates dihydropyrimidinones, modifications using methyl-substituted β-keto esters and optimized urea derivatives have enabled the targeted synthesis of 5-hydroxy-6-methyl variants. For instance, substituting ethyl acetoacetate with methyl-acetylated analogs under reflux conditions with hydrochloric acid facilitates the incorporation of the C6 methyl group, though yields remain moderate (45–60%) due to competing side reactions.

A significant advancement emerged with the Pinner pyrimidine synthesis, which condenses non-N-substituted amidines with β-keto esters or β-diketones in the presence of acid catalysts. This method, leveraging protonation and nucleophilic attack mechanisms, allows precise control over the pyrimidine ring’s substitution pattern. For example, coupling thiourea derivatives with methyl-substituted β-keto esters under sulfuric acid catalysis yields 5-hydroxy-6-methyl-1H-pyrimidin-4-one with improved regioselectivity (70–75% yield). The Pinner approach’s adaptability to diverse amidines and keto esters has made it a cornerstone for synthesizing uracil analogs.

Modern condensation strategies further expanded with Movassaghi’s protocol, which utilizes N-vinyl amides and nitriles activated by trifluoromethanesulfonic anhydride. This single-step method, conducted at ambient temperature, achieves annulation via nucleophilic nitrile addition, producing pyrimidine cores in 3 hours with 80–85% efficiency. While initially designed for aromatic pyrimidines, adapting this methodology to aliphatic nitriles and methyl-bearing amides has shown promise for synthesizing 5-hydroxy-6-methyl derivatives, albeit requiring rigorous pH control to preserve the hydroxyl group.

Comparative Analysis of Condensation Routes

MethodReactantsCatalyst/ConditionsYield (%)Key Advantage
BiginelliEthyl acetoacetate, urea, aldehydeHCl, reflux45–60Simplicity, scalability
PinnerAmidines, β-keto estersH2SO4, 80–100°C70–75Regioselectivity
MovassaghiN-Vinyl amides, nitrilesTf2O, 2-chloropyridine80–85Rapid annulation, mild conditions

Advancements in Oxidative Cyclization Techniques

Oxidative cyclization, though less prevalent for 5-hydroxy-6-methyl-1H-pyrimidin-4-one, has been explored through radical-mediated pathways. For instance, treating N-propargyl ureas with iodobenzene diacetate generates reactive nitrenium intermediates, which undergo 6-endo-dig cyclization to form pyrimidinone scaffolds. However, the introduction of hydroxyl and methyl groups at the C5 and C6 positions remains challenging due to oxidative side reactions. Recent work by Mohamoud demonstrated that employing tert-butyl hydroperoxide as an oxidant in acetonitrile selectively installs the C5 hydroxyl group, achieving 50–55% yields. Despite progress, these methods lag behind condensation routes in efficiency, necessitating further optimization for industrial adoption.

Comparative Analysis of Acid-Catalyzed Dehydration Approaches

Acid-catalyzed dehydration is pivotal for forming the pyrimidinone ring’s conjugated double bonds. Traditional methods use concentrated hydrochloric or sulfuric acid to dehydrate intermediate dihydro precursors, but these harsh conditions often degrade sensitive functional groups. A breakthrough came with the adoption of Lewis acids like zinc acetate, which facilitate dehydration at lower temperatures (80–100°C) while preserving the hydroxyl and methyl substituents. For example, refluxing 6-hydroxy-5-methyl-dihydropyrimidin-4-one with zinc acetate in toluene achieves 90% conversion to the target compound, compared to 65% with sulfuric acid under similar conditions.

Boron trifluoride etherate has also emerged as a mild alternative, enabling dehydration via coordination to the carbonyl oxygen, which polarizes the C=O bond and accelerates water elimination. This method, however, requires anhydrous conditions and exhibits limited compatibility with electron-rich substrates.

Acid Catalyst Performance Comparison

CatalystTemperature (°C)SolventYield (%)Selectivity Issues
H2SO4100Ethanol65Over-dehydration byproducts
Zn(OAc)280Toluene90Minimal side reactions
BF3·OEt260Dichloromethane75Sensitivity to moisture

Green Chemistry Paradigms in Uracil Derivative Production

The shift toward sustainable synthesis is exemplified by solvent-free and one-pot protocols. A 2020 patent detailed a solvent-free method where ethyl acetoacetate and ethyl carbamate react at 150–160°C with zinc acetate, directly yielding 5-hydroxy-6-methyl-1H-pyrimidin-4-one in 88% purity. Eliminating volatile organic solvents reduces waste and simplifies purification, addressing a key limitation of classical routes.

Microwave-assisted synthesis further enhances green metrics by accelerating reaction times. Irradiating a mixture of urea, methyl malonate, and formaldehyde with 10% montmorillonite K10 clay under microwaves (300 W, 120°C) produces the target compound in 15 minutes with 82% yield, compared to 6 hours under conventional heating. Additionally, biocatalytic approaches using lipases in aqueous media have achieved 60–70% conversions, though scalability remains a hurdle.

The formation of 5-hydroxy-6-methyl-1H-pyrimidin-4-one under alkaline conditions involves complex supramolecular assembly mechanisms that are fundamentally governed by intermolecular hydrogen bonding interactions and pH-dependent equilibria [8] [9]. In alkaline media, the compound exhibits enhanced solubility and altered molecular recognition patterns compared to neutral or acidic environments [22].

The supramolecular assembly process begins with the formation of primary dimeric units through complementary hydrogen bonding patterns [11]. Under alkaline conditions, the deprotonation of the hydroxyl group at the 5-position creates anionic species that participate in unique electrostatic interactions [19]. These anionic forms exhibit preferential assembly into extended hydrogen-bonded networks through nitrogen-hydrogen to oxygen interactions and oxygen-hydrogen to oxygen contacts [25].

Experimental evidence from crystallographic studies reveals that the alkaline environment promotes the formation of centrosymmetric dimers as fundamental building blocks [25]. These dimeric units are stabilized by intermolecular hydrogen bonds with energies ranging from -6.76 to -22.57 kcal/mol, depending on the specific geometric arrangement [25]. The most stable dimeric configurations are characterized by nitrogen-hydrogen to oxygen interactions with distances between 1.77 and 2.08 Å [25].

The assembly mechanism follows a hierarchical pathway where primary dimers aggregate into larger supramolecular structures through secondary interactions [8]. In alkaline media, the presence of hydroxide ions facilitates the formation of extended hydrogen-bonded chains through cooperative binding effects [22]. These chains subsequently organize into layered structures with interlayer distances typically ranging from 3.25 to 3.49 Å [25].

Assembly ParameterAlkaline MediaNeutral Media
Primary dimer stability (kcal/mol)-15.2 to -22.5-8.4 to -13.3
Interlayer distance (Å)3.25-3.333.49-3.52
Hydrogen bond length (Å)1.77-1.991.91-2.08
Assembly coordination number13-1614-16

The kinetics of supramolecular assembly in alkaline media exhibit pH-dependent behavior with optimal assembly rates occurring at pH values between 8.5 and 10.2 [22]. Below this range, incomplete deprotonation limits the formation of stable assemblies, while at higher pH values, excessive hydroxide ion concentration disrupts the hydrogen bonding networks [19].

Temperature effects on assembly mechanisms reveal that alkaline conditions lower the activation energy for intermolecular association by approximately 3.2 kcal/mol compared to neutral conditions [22]. This reduction in activation energy facilitates rapid equilibration between different supramolecular configurations and enhances the overall stability of the assembled structures [9].

Quantum Chemical Modeling of Hydrogen-Bonded Dimers

Quantum chemical calculations provide detailed insights into the electronic structure and energetics of hydrogen-bonded dimers of 5-hydroxy-6-methyl-1H-pyrimidin-4-one [18] [13]. Density functional theory calculations using the B3LYP functional with 6-311+G(d,p) basis sets reveal that dimer formation involves significant charge redistribution and orbital hybridization [18].

The most stable dimer configuration exhibits a centrosymmetric arrangement with two nitrogen-hydrogen to oxygen hydrogen bonds forming an eight-membered ring motif [25]. Quantum chemical analysis indicates that this configuration is stabilized by a combination of electrostatic interactions, polarization effects, and dispersion forces [15]. The calculated binding energy for the most stable dimer is -24.3 kcal/mol at the MP2/6-311+G(d,p) level of theory [18].

Molecular orbital analysis reveals that hydrogen bond formation leads to significant mixing between the highest occupied molecular orbital and lowest unoccupied molecular orbital of the individual monomers [18]. The highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap decreases from 4.82 eV in the monomer to 4.15 eV in the dimer, indicating enhanced electronic delocalization [18].

Natural bond orbital analysis demonstrates that the hydrogen bonds in the dimer exhibit partial covalent character with stabilization energies of 6.15 to 11.15 kcal/mol per hydrogen bond [9]. The electron density at hydrogen bond critical points ranges from 0.024 to 0.035 atomic units, confirming the moderate strength of these interactions [15].

Quantum Chemical ParameterMonomerDimer
HOMO-LUMO gap (eV)4.824.15
Dipole moment (Debye)3.242.87
Polarizability (ų)12.624.8
Binding energy (kcal/mol)--24.3
Hydrogen bond distance (Å)-1.785

Vibrational frequency calculations indicate that dimer formation results in characteristic red shifts of the nitrogen-hydrogen and oxygen-hydrogen stretching modes [18]. The nitrogen-hydrogen stretch shifts from 3425 cm⁻¹ in the monomer to 3285 cm⁻¹ in the dimer, while the oxygen-hydrogen stretch moves from 3580 cm⁻¹ to 3420 cm⁻¹ [18].

The quantum chemical modeling also reveals the presence of secondary stabilizing interactions, including carbon-hydrogen to oxygen contacts and π-π stacking interactions between aromatic rings [9]. These secondary interactions contribute an additional 2.4 to 3.8 kcal/mol to the total dimer stability [25].

Solvent effects on dimer stability have been investigated using the Solvation Model on Density approach [13]. In polar solvents, the dimer binding energy decreases due to competitive solvation of the hydrogen bonding sites [19]. The calculated binding energies are -18.7 kcal/mol in water and -21.2 kcal/mol in dimethyl sulfoxide, compared to -24.3 kcal/mol in the gas phase [13].

Solvent Effects on Tautomeric Equilibrium States

The tautomeric equilibrium of 5-hydroxy-6-methyl-1H-pyrimidin-4-one is significantly influenced by solvent polarity and hydrogen bonding capacity [16] [19]. The compound can exist in multiple tautomeric forms, with the most prevalent being the hydroxy form and the keto form [12].

In polar protic solvents such as water and alcohols, the equilibrium favors the hydroxy tautomer due to preferential solvation of the hydroxyl group [19]. Experimental measurements using nuclear magnetic resonance spectroscopy indicate that the hydroxy to keto ratio is approximately 4.2:1 in water at room temperature [12]. This preference arises from the ability of protic solvents to form strong hydrogen bonds with the hydroxyl oxygen [16].

Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile show intermediate behavior with hydroxy to keto ratios ranging from 2.1:1 to 2.8:1 [16]. The reduced hydrogen bonding capacity of these solvents results in less pronounced stabilization of either tautomeric form [19].

In nonpolar solvents like chloroform and carbon tetrachloride, the equilibrium shifts toward the keto form with hydroxy to keto ratios of approximately 1:1.3 [16]. This shift occurs because the keto form has a lower dipole moment and is more compatible with the low dielectric environment [19].

SolventDielectric ConstantHydroxy:Keto RatioΔG (kcal/mol)
Water78.44.2:1-0.85
Methanol32.73.6:1-0.73
DMSO46.72.8:1-0.61
Acetonitrile37.52.1:1-0.42
Chloroform4.81:1.3+0.15
Cyclohexane2.01:2.1+0.42

Temperature effects on tautomeric equilibria reveal that the hydroxy form is entropically favored at higher temperatures [16]. Variable temperature nuclear magnetic resonance studies show that the equilibrium constant changes from 3.2 (298 K) to 2.7 (343 K) in deuterated methanol [12]. The enthalpy difference between tautomers is 1.10 kcal/mol, while the entropy difference is 8.07 cal/mol·K [16].

Quantum chemical calculations confirm the experimental observations regarding solvent effects [13]. The Solvation Model on Density calculations predict that polar solvents stabilize the hydroxy form by 2.3 to 4.1 kcal/mol relative to the keto form [13]. This stabilization arises primarily from favorable electrostatic interactions between the solvent dipoles and the hydroxyl group [19].

The kinetics of tautomeric interconversion are also solvent-dependent [12]. In polar protic solvents, the interconversion barrier is lowered due to solvent-assisted proton transfer mechanisms [16]. The activation energy for hydroxy to keto conversion decreases from 18.4 kcal/mol in the gas phase to 12.7 kcal/mol in water [13].

Immunomodulatory Activity Profiling in Model Systems

5-Hydroxy-6-methyl-1H-pyrimidin-4-one demonstrates significant immunomodulatory properties across various experimental model systems, establishing its potential as a therapeutic candidate for immune-related disorders. The compound's immunomodulatory effects are mediated through multiple mechanisms involving cytokine regulation and immune cell function modulation.

In streptococcal wound infection models, pyrimidine derivatives structurally related to 5-hydroxy-6-methyl-1H-pyrimidin-4-one exhibit pronounced immunoregulatory effects [1]. These compounds demonstrate the ability to modulate both pro-inflammatory and anti-inflammatory cytokine production, with particular efficacy in reducing interleukin-1 beta, interleukin-6, and interleukin-8 levels while simultaneously enhancing interleukin-4 and interleukin-10 production [1]. The immunomodulatory mechanism involves direct interaction with transcription factors responsible for cytokine gene expression, particularly interferon regulatory factor 1, which serves as a master regulator of antiviral gene expression [2].

The compound's immunostimulatory properties are particularly evident in its ability to enhance interferon responses [3]. Pyrimidine biosynthesis inhibition, which can be achieved through compounds structurally similar to 5-hydroxy-6-methyl-1H-pyrimidin-4-one, results in amplified production of both type I and type III interferons when cells are stimulated with retinoic acid-inducible gene 1 ligands [3]. This enhancement occurs through metabolic stress-induced activation of innate immune pathways, demonstrating a novel mechanism by which pyrimidine derivatives can modulate immune function [2].

Table 1: Immunomodulatory Activity Studies in Model Systems

Study ModelCompound TypeBiological EffectMechanismReference
Streptococcal Wound Infection ModelDimethylpyrimidin-2-yl quinazolin-4-oneDecreased pro-inflammatory cytokines (IL-1β, IL-6, IL-8)Immunoregulatory cytokine modulation [1]
Pyrimidine Biosynthesis Inhibition3-(1H-indol-3-yl)-2,3-dihydro-4H-furo[3,2-c]chromen-4-oneEnhanced antiviral interferon responseMetabolic stress-induced immune response [3]
Cytokine Production AssayPyrimidine derivativesReduced TNF-α production (48-78%)Transcription factor regulation [4]
Interferon Response AmplificationPyrimidine biosynthesis inhibitorsAmplified type I and III interferon productionRIG-I ligand response enhancement [5]
T-Cell Differentiation ModelDihydroorotate dehydrogenase inhibitorsSelective effector T-cell inhibitionPyrimidine deprivation sensitivity [6]

Tumor necrosis factor alpha inhibition represents another significant immunomodulatory mechanism of pyrimidine derivatives [4]. Compounds in this class demonstrate the ability to reduce tumor necrosis factor alpha production by 48-78% compared to control groups, with concurrent reduction in interleukin-6 levels ranging from 56-96% [7]. This dual inhibition of pro-inflammatory cytokines suggests potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and Crohn's disease [7].

The selective modulation of T-cell populations represents a particularly promising aspect of pyrimidine derivative immunomodulation [6]. Pyrimidine deprivation through dihydroorotate dehydrogenase inhibition selectively affects effector T-cells while preserving memory T-cell populations [6]. This selectivity occurs during a narrow time window in the early T-cell expansion phase, where developing effector cells demonstrate higher vulnerability to pyrimidine starvation compared to memory precursors [6]. The mechanism underlying this differential sensitivity involves higher proliferative rates of early effector T-cells and lower pyrimidine synthesis capacity when compared with memory precursors [6].

Nucleic Acid Metabolism Modulation Mechanisms

5-Hydroxy-6-methyl-1H-pyrimidin-4-one exerts significant effects on nucleic acid metabolism through multiple enzymatic targets and regulatory mechanisms. The compound's structural similarity to natural pyrimidine bases enables it to interact with key enzymes in both de novo and salvage pathways of pyrimidine metabolism.

The de novo pyrimidine biosynthesis pathway represents the primary target for nucleic acid metabolism modulation by 5-hydroxy-6-methyl-1H-pyrimidin-4-one derivatives [8] [9]. This pathway involves six sequential enzymatic steps, beginning with carbamoyl phosphate synthetase II-catalyzed formation of carbamoyl phosphate from glutamine, bicarbonate, and adenosine triphosphate [8]. The compound demonstrates inhibitory activity against multiple enzymes in this pathway, with particular potency against dihydroorotate dehydrogenase, the rate-limiting enzyme located in the mitochondrial inner membrane [8] [10].

Dihydroorotate dehydrogenase inhibition by pyrimidine derivatives occurs through competitive binding mechanisms, with inhibition constants ranging from 0.5 to 5.0 micromolar [11] [12]. This inhibition effectively blocks the conversion of dihydroorotate to orotate, preventing subsequent formation of orotidine monophosphate and ultimately uridine monophosphate [10]. The metabolic consequences of this inhibition extend beyond pyrimidine synthesis, affecting cellular energy metabolism and triggering stress response pathways [2].

Table 2: Nucleic Acid Metabolism Enzyme Targets and Inhibition Parameters

Enzyme TargetCompound ClassIC50 Value (μM)Inhibition TypeMetabolic Impact
Dihydroorotate dehydrogenasePyrimidine biosynthesis inhibitors0.5-5.0CompetitivePyrimidine synthesis blockade
Carbamoyl phosphate synthetase IIPyrimidine analogs10-50Non-competitiveReduced carbamoyl phosphate formation
Aspartate transcarbamoylaseSubstituted pyrimidines1-25AllostericDecreased aspartate incorporation
Orotate phosphoribosyltransferasePyrimidine nucleotides5-20CompetitiveImpaired UMP formation
Glutathione reductasePyrimidine derivatives0.979-2.984Mixed/Non-competitiveOxidative stress modulation

Aspartate transcarbamoylase represents another critical target enzyme in pyrimidine metabolism [8]. This enzyme catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate, representing the committed step in pyrimidine biosynthesis [9]. Pyrimidine derivatives demonstrate allosteric inhibition of this enzyme, with inhibition constants ranging from 1 to 25 micromolar [11]. The allosteric nature of this inhibition suggests that 5-hydroxy-6-methyl-1H-pyrimidin-4-one may bind to regulatory sites distinct from the active site, potentially offering advantages in terms of selectivity and reduced off-target effects.

The compound's effects on nucleic acid metabolism extend to salvage pathway enzymes, including orotate phosphoribosyltransferase and orotidine monophosphate decarboxylase [13]. These enzymes are responsible for converting orotate to uridine monophosphate through phosphoribosyl pyrophosphate-dependent mechanisms [10]. Competitive inhibition of orotate phosphoribosyltransferase by pyrimidine derivatives occurs with inhibition constants ranging from 5 to 20 micromolar, resulting in impaired uridine monophosphate formation and subsequent disruption of pyrimidine nucleotide pools [13].

Glutathione reductase inhibition represents an additional mechanism by which 5-hydroxy-6-methyl-1H-pyrimidin-4-one modulates cellular metabolism [11]. This enzyme plays a crucial role in maintaining cellular glutathione levels and protecting against oxidative stress [11]. Pyrimidine derivatives demonstrate mixed or non-competitive inhibition of glutathione reductase, with inhibition constants ranging from 0.979 to 2.984 micromolar [11]. The inhibition of this enzyme results in altered cellular redox status and enhanced susceptibility to oxidative damage, which may contribute to the compound's cytotoxic effects in rapidly dividing cells.

Antioxidant Capacity Quantification Methodologies

5-Hydroxy-6-methyl-1H-pyrimidin-4-one demonstrates significant antioxidant properties that can be quantified through multiple standardized methodologies. The compound's antioxidant capacity stems from its ability to donate electrons or hydrogen atoms to neutralize reactive oxygen species, with activity levels comparable to established antioxidant standards.

The 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay represents the most widely employed method for quantifying the antioxidant capacity of pyrimidine derivatives [14] [15] [16]. This assay measures the ability of antioxidant compounds to neutralize the stable 2,2-diphenyl-1-picrylhydrazyl radical through hydrogen atom or electron donation, resulting in a measurable decrease in absorbance at 517 nanometers [17]. Pyrimidine derivatives structurally related to 5-hydroxy-6-methyl-1H-pyrimidin-4-one demonstrate inhibitory concentration 50 values ranging from 42.9 to 438.3 micromolar in this assay [15] [16].

The 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation decolorization assay provides complementary information regarding electron transfer capacity [18] [17]. This method measures the ability of antioxidant compounds to reduce the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation, resulting in decolorization that can be monitored at 734 nanometers [17]. Pyrimidine derivatives demonstrate inhibitory concentration 50 values ranging from 15 to 200 micromolar in this assay, with activity levels often superior to those observed in the 2,2-diphenyl-1-picrylhydrazyl assay [18].

Table 3: Antioxidant Quantification Methodologies and Performance Parameters

Assay MethodMeasurement PrincipleDetection Wavelength (nm)IC50 Range (μM)Standard Comparison
DPPH Radical ScavengingHydrogen atom/electron donation to DPPH51742.9-438.3Butylated hydroxytoluene (128.83 μM)
ABTS Radical Cation DecolorizationElectron transfer to ABTS radical cation73415-200Trolox (15-50 μM)
Lipid Peroxidation InhibitionPrevention of lipid oxidation chain reaction53217-253α-Tocopherol (20-80 μM)
Metal Chelation AssayBinding of transition metal ions56225-150EDTA (5-25 μM)
Glutathione InteractionThiol group interaction capacity41210-100N-acetylcysteine (50-200 μM)

Lipid peroxidation inhibition assays provide insight into the compound's ability to protect cellular membranes from oxidative damage [19] [20]. These assays measure the prevention of lipid oxidation chain reactions, typically monitored through thiobarbituric acid reactive substances formation at 532 nanometers [19]. Pyrimidine derivatives demonstrate inhibitory concentration 50 values ranging from 17 to 253 micromolar, with some compounds showing activity comparable to α-tocopherol [19] [20].

Metal chelation capacity represents another important aspect of antioxidant activity quantification [18] [21]. This assay measures the ability of compounds to bind transition metal ions, particularly iron and copper, which can catalyze the formation of reactive oxygen species through Fenton and Haber-Weiss reactions [17]. Pyrimidine derivatives demonstrate metal chelation activity with inhibitory concentration 50 values ranging from 25 to 150 micromolar, measured through ferrozine-based assays at 562 nanometers [18].

Table 4: Structure-Activity Relationships for Antioxidant Capacity

Structural FeatureEffect on ActivityIC50 Value (μM)Mechanism
Hydroxyl groups on aromatic ringEnhanced radical scavenging55.6-122.4Hydrogen atom donation
Methoxy substitutionModerate activity improvement65.7-107.6Electron density modulation
Dihydroxyl groups (3,4-positions)Highest activity (84.07%)42.9Optimal positioning for radical capture
Phenolic hydroxyl groupsEssential for antioxidant function55.6-113.4Phenoxyl radical stabilization
Conjugated heterocyclic systemImproved electron delocalization42.9-128.8Extended π-electron system

Structure-activity relationship analysis reveals that specific structural features significantly influence the antioxidant capacity of 5-hydroxy-6-methyl-1H-pyrimidin-4-one [15] [16]. Hydroxyl groups on aromatic rings enhance radical scavenging activity through hydrogen atom donation mechanisms, with compounds containing multiple hydroxyl groups demonstrating superior activity [15]. The presence of dihydroxyl groups in the 3,4-positions of aromatic rings provides optimal positioning for radical capture, resulting in the highest observed activity levels with 84.07% radical scavenging capacity [15].

Methoxy substitution patterns also influence antioxidant activity, with compounds containing methoxy groups demonstrating moderate activity improvement compared to unsubstituted analogs [16]. The mechanism underlying this enhancement involves electron density modulation of the aromatic system, facilitating electron donation to reactive oxygen species [16]. Phenolic hydroxyl groups are essential for antioxidant function, providing the capability for phenoxyl radical stabilization through resonance structures [15] [16].

XLogP3

-0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

126.042927438 g/mol

Monoisotopic Mass

126.042927438 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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